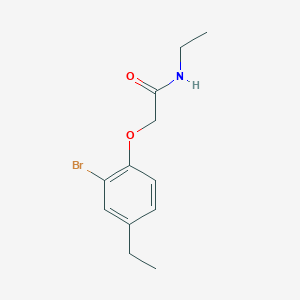![molecular formula C20H17ClN2OS B296733 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B296733.png)
4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key mediator of B cell receptor signaling, and its inhibition has shown promising results in the treatment of B cell malignancies.
作用機序
4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile selectively binds to the active site of BTK and inhibits its activity. BTK is a key mediator of B cell receptor signaling, and its inhibition leads to downstream inhibition of various signaling pathways, including the PI3K/AKT and NF-κB pathways. This ultimately leads to apoptosis of malignant B cells.
Biochemical and physiological effects:
In addition to its effects on B cell signaling, this compound has also been shown to have anti-inflammatory effects. This is due to its inhibition of BTK in other immune cells, such as macrophages and dendritic cells, which play a role in the inflammatory response.
実験室実験の利点と制限
One advantage of 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is its specificity for BTK, which reduces off-target effects and toxicity. However, one limitation is its potential for drug resistance, as mutations in BTK can render it ineffective. Additionally, this compound may have limited efficacy in certain B cell malignancies that do not rely heavily on BTK signaling.
将来の方向性
Future research on 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile could focus on its combination with other targeted therapies, such as venetoclax or lenalidomide, to enhance its efficacy and overcome drug resistance. Additionally, this compound could be studied in combination with immunotherapies, such as checkpoint inhibitors or CAR T cell therapy, to enhance the anti-tumor immune response. Finally, further exploration of this compound's anti-inflammatory effects could lead to its potential use in the treatment of autoimmune diseases.
合成法
The synthesis of 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with ethyl 2-oxo-2-phenylacetate to form 4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester. This intermediate is then reacted with thioacetic acid to form this compound.
科学的研究の応用
4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been extensively studied for its potential use in the treatment of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In preclinical studies, this compound has shown potent inhibition of BTK and downstream signaling pathways, leading to apoptosis of malignant B cells. In clinical trials, this compound has demonstrated promising efficacy and safety profiles in patients with relapsed or refractory CLL and MCL.
特性
分子式 |
C20H17ClN2OS |
|---|---|
分子量 |
368.9 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-2-oxo-6-(2-phenylethylsulfanyl)-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C20H17ClN2OS/c21-16-8-6-15(7-9-16)17-12-19(24)23-20(18(17)13-22)25-11-10-14-4-2-1-3-5-14/h1-9,17H,10-12H2,(H,23,24) |
InChIキー |
YQBQBQDDSZMMEA-UHFFFAOYSA-N |
SMILES |
C1C(C(=C(NC1=O)SCCC2=CC=CC=C2)C#N)C3=CC=C(C=C3)Cl |
正規SMILES |
C1C(C(=C(NC1=O)SCCC2=CC=CC=C2)C#N)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)

![Methyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B296653.png)








![Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B296670.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether](/img/structure/B296673.png)
